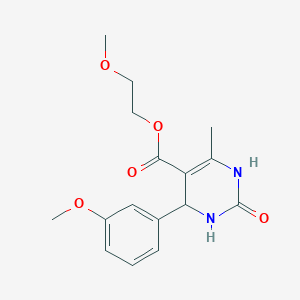![molecular formula C20H18N2O5 B11600035 (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11600035.png)
(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique imidazolidine-2,4-dione core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives or urea derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Benzodioxolyl Methylidene Moiety: This step involves the condensation of the imidazolidine-2,4-dione core with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and benzodioxole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core or the benzodioxole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like alkyl halides or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-3-(4-fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(4-chlorophenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione stands out due to its specific substitution pattern and the presence of the ethoxy group on the benzodioxole ring. These features may confer unique reactivity and biological activity, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C20H18N2O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(5E)-3-benzyl-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O5/c1-2-25-16-10-18-17(26-12-27-18)9-14(16)8-15-19(23)22(20(24)21-15)11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,21,24)/b15-8+ |
Clé InChI |
ZDUWRYSIDNAWBV-OVCLIPMQSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4)OCO2 |
SMILES canonique |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11599968.png)
![6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11599975.png)

![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide](/img/structure/B11599982.png)
![Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate](/img/structure/B11599983.png)

![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11599989.png)
![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599991.png)
![(3aS,4R,9bR)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11600000.png)
![benzyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600007.png)
![3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11600022.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11600023.png)
![2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11600024.png)
![4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B11600028.png)
